molecular formula C6H10N2S2 B13953972 4-((Ethylamino)methyl)thiazole-2-thiol

4-((Ethylamino)methyl)thiazole-2-thiol

Cat. No.: B13953972
M. Wt: 174.3 g/mol
InChI Key: VAGWOMRWFQDXMN-UHFFFAOYSA-N
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Description

4-((Ethylamino)methyl)thiazole-2-thiol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Ethylamino)methyl)thiazole-2-thiol typically involves the reaction of ethylamine with thiazole-2-thiol under controlled conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the thiazole-2-thiol, followed by the addition of ethylamine to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-((Ethylamino)methyl)thiazole-2-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((Ethylamino)methyl)thiazole-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((Ethylamino)methyl)thiazole-2-thiol involves its interaction with various molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Ethylamino)methyl)thiazole-2-thiol is unique due to the presence of both an ethylamino group and a thiol group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H10N2S2

Molecular Weight

174.3 g/mol

IUPAC Name

4-(ethylaminomethyl)-3H-1,3-thiazole-2-thione

InChI

InChI=1S/C6H10N2S2/c1-2-7-3-5-4-10-6(9)8-5/h4,7H,2-3H2,1H3,(H,8,9)

InChI Key

VAGWOMRWFQDXMN-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CSC(=S)N1

Origin of Product

United States

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